N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide
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Overview
Description
N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable halogenated pyrazole intermediate.
Attachment of the cyclohexyl group: This step can be accomplished through a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with an appropriate electrophilic intermediate.
Formation of the prop-2-enamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key steps.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The cyclohexyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide: shares similarities with other compounds containing furan, pyrazole, and cyclohexyl groups.
This compound: can be compared with other amide derivatives that have similar structural features.
Uniqueness
- The combination of the furan, pyrazole, and cyclohexyl groups in this compound provides a unique scaffold that can be exploited for various applications.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-18(22)21(15-8-5-4-6-9-15)13-14-12-16(20(2)19-14)17-10-7-11-23-17/h3,7,10-12,15H,1,4-6,8-9,13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBAAQDUZZBZGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCCC2)C(=O)C=C)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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